D-Mannose-18O6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

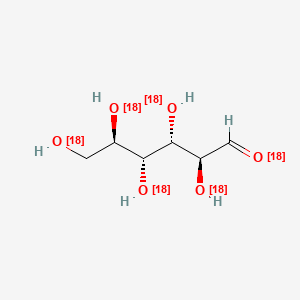

D-Mannose-18O6 is a derivative of D-mannose, a naturally occurring monosaccharide that is an epimer of glucose at the C-2 position. D-mannose is found in various fruits and vegetables and is known for its low-calorie and non-toxic properties. It is widely used in the food, medicine, cosmetic, and food-additive industries due to its numerous physiological benefits, including its role in the immune system, diabetes management, intestinal health, and urinary tract infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Mannose-18O6 can be synthesized through various chemical and enzymatic methods. One common approach involves the isomerization of D-glucose using enzymes such as D-mannose isomerase or D-lyxose isomerase. These enzymes catalyze the conversion of D-glucose to D-mannose under specific conditions, including optimal pH and temperature .

Industrial Production Methods: Industrial production of D-mannose often involves the extraction from plant sources such as coffee grounds, konjac flour, and acai berries. The extraction process typically includes hydrolysis of the plant material followed by purification steps to isolate D-mannose. Enzymatic conversion methods are also employed in industrial settings to enhance yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: D-Mannose-18O6 undergoes various chemical reactions, including:

Oxidation: D-mannose can be oxidized to form D-mannonic acid using oxidizing agents such as nitric acid.

Reduction: Reduction of D-mannose can yield D-mannitol, a sugar alcohol, using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl groups of D-mannose, leading to the formation of derivatives such as this compound.

Common Reagents and Conditions:

Oxidation: Nitric acid, room temperature.

Reduction: Sodium borohydride, aqueous solution.

Substitution: Various reagents depending on the desired derivative, typically under mild conditions.

Major Products:

Oxidation: D-mannonic acid.

Reduction: D-mannitol.

Substitution: Various D-mannose derivatives, including this compound.

Aplicaciones Científicas De Investigación

D-Mannose-18O6 has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various compounds, including immunostimulatory agents and vitamins.

Biology: Studied for its role in cellular processes and as a potential prebiotic.

Medicine: Investigated for its therapeutic potential in managing urinary tract infections, diabetes, and other health conditions.

Industry: Utilized in the production of food additives, cosmetics, and pharmaceuticals

Mecanismo De Acción

The mechanism of action of D-Mannose-18O6 involves its interaction with specific molecular targets and pathways. For example, in the context of urinary tract infections, D-mannose inhibits the adhesion of Escherichia coli to the urothelium by binding to the bacterial fimbriae, preventing infection. This anti-adhesive effect is not considered a pharmacological action but rather a physical interaction .

Comparación Con Compuestos Similares

D-Glucose: An epimer of D-mannose at the C-2 position, widely used as an energy source.

D-Fructose: Another monosaccharide with similar properties but different metabolic pathways.

D-Allose: A rare sugar with anti-tumor and anti-inflammatory properties.

D-Tagatose: Known for its low-calorie content and anti-biofilm effects

Uniqueness of D-Mannose-18O6: this compound is unique due to its specific structural modifications, which enhance its physiological benefits and applications. Its ability to inhibit bacterial adhesion makes it particularly valuable in medical applications, especially for preventing urinary tract infections .

Propiedades

Fórmula molecular |

C6H12O6 |

|---|---|

Peso molecular |

192.15 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |

Clave InChI |

GZCGUPFRVQAUEE-WGTKGOLBSA-N |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |

SMILES canónico |

C(C(C(C(C(C=O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)

![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)

![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)

![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)

![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)